molecular formula C₁₈H₁₆O₆ B1145569 Pinobanksin 3-O-propanoate CAS No. 126394-70-5

Pinobanksin 3-O-propanoate

Cat. No.: B1145569
CAS No.: 126394-70-5
M. Wt: 328.32
InChI Key:
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Description

Pinobanksin 3-O-propanoate is a natural flavonoid compound found in various sources such as plants, propolis, and honey. It is a derivative of pinobanksin, a polyphenolic component known for its diverse pharmacological activities. This compound has gained attention due to its potential therapeutic properties, including anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinobanksin 3-O-propanoate can be synthesized through esterification of pinobanksin with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves the extraction of pinobanksin from natural sources such as propolis and honey, followed by its esterification with propanoic acid. Advanced chromatographic techniques are employed to purify the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pinobanksin 3-O-propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Pinobanksin 3-O-propanoate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Pinobanksin 3-O-propanoate is compared with other similar compounds such as pinobanksin-3-O-acetate and pinobanksin-3-O-butyrate. These compounds share similar pharmacological properties but differ in their ester groups, which can influence their bioavailability and efficacy. This compound stands out due to its unique propanoate group, which may offer distinct advantages in terms of stability and bioactivity .

List of Similar Compounds

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-2-14(21)24-18-16(22)15-12(20)8-11(19)9-13(15)23-17(18)10-6-4-3-5-7-10/h3-9,17-20H,2H2,1H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVRDRUFOJECRK-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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